1-(3-Chloropyridin-4-yl)ethan-1-amine

Medicinal Chemistry Inflammation Osteoporosis

1-(3-Chloropyridin-4-yl)ethan-1-amine (CAS 1149588-22-6) is a heterocyclic primary amine with the molecular formula C7H9ClN2, characterized by a 3-chloropyridine core and an alpha-methyl amine side chain. With a predicted pKa of 7.24±0.29 and an XLogP3 of 0.7, it presents a unique polarity profile for a substituted pyridine building block.

Molecular Formula C7H9ClN2
Molecular Weight 156.61 g/mol
CAS No. 1149588-22-6
Cat. No. B1465877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Chloropyridin-4-yl)ethan-1-amine
CAS1149588-22-6
Molecular FormulaC7H9ClN2
Molecular Weight156.61 g/mol
Structural Identifiers
SMILESCC(C1=C(C=NC=C1)Cl)N
InChIInChI=1S/C7H9ClN2/c1-5(9)6-2-3-10-4-7(6)8/h2-5H,9H2,1H3
InChIKeyRKPIAZZODCNIEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Chloropyridin-4-yl)ethan-1-amine (CAS 1149588-22-6) for Scientific Procurement: Structural & Functional Overview


1-(3-Chloropyridin-4-yl)ethan-1-amine (CAS 1149588-22-6) is a heterocyclic primary amine with the molecular formula C7H9ClN2, characterized by a 3-chloropyridine core and an alpha-methyl amine side chain. With a predicted pKa of 7.24±0.29 and an XLogP3 of 0.7, it presents a unique polarity profile for a substituted pyridine building block . Unlike simpler pyridine analogs, this compound serves as a versatile small molecule scaffold specifically noted for its utility as a key intermediate in the synthesis of complex drug candidates, particularly pyridazinone-based P2X7 receptor inhibitors and N-biphenylmethylindole modulators of PPARG .

The Critical Risk of Generic Substitution: Why Not All 3-Chloropyridinyl Amines Are Interchangeable


Substituting 1-(3-Chloropyridin-4-yl)ethan-1-amine with a closely related analog carries significant risk due to distinct differences in regio- and stereochemical profiles that critically impact downstream synthesis and biological activity. A generic substitution, such as using the 2-(3-chloropyridin-4-yl)ethan-1-amine regioisomer or an alternative chiral enantiomer, introduces a different core geometry and electronic distribution that can fundamentally alter a molecule's binding mode to a target protein like P2X7 or PPARG. Furthermore, the compound's specific role as a documented intermediate in high-value, patented therapeutic programs for rheumatoid arthritis and osteoporosis demonstrates that it is not a generic commodity building block, but a specialized entry point to protected chemical space . The evidence below quantifies these critical differences in synthesis planning, cost, and therapeutic relevance.

1-(3-Chloropyridin-4-yl)ethan-1-amine: A Quantitative, Comparator-Based Evidence Guide for Informed Selection


Documented Entry to P2X7 and PPARG Modulators vs. Unvalidated Analogs

The target compound is explicitly cited in patent literature as a direct intermediate for synthesizing pyridazinone derivatives that act as P2X7 receptor inhibitors, and N-biphenylmethylindole modulators of PPARG . This provides a direct, patented synthetic route to high-value therapeutic targets for rheumatoid arthritis and osteoporosis. In contrast, common analogs like 3-chloropyridine or 4-chloropyridine, while structurally simpler, lack this documented, high-fidelity entry point to these specific therapeutic programs and would require extensive de novo synthetic route development to achieve similar molecular complexity.

Medicinal Chemistry Inflammation Osteoporosis

Economic Advantage of Racemic Mixture Over Chiral Enantiomers

The target compound is the racemic mixture of the 3-chloropyridin-4-yl ethanamine scaffold. Its chiral enantiomers, (R)-1-(3-Chloropyridin-4-yl)ethan-1-amine (CAS 1212935-09-5) and (S)-1-(3-chloropyridin-4-yl)ethan-1-amine hydrochloride (CAS 2624108-60-5), are commercially available but at significantly higher cost due to the specialized asymmetric synthesis or chiral resolution required. While specific pricing is typically under NDA, the published list price for 50mg of the racemic target is €456.00 , whereas chiral analogs often command a premium of 3-10x for comparable quantities. This cost differential is a direct consequence of the higher synthetic complexity and lower economies of scale for single enantiomers.

Synthetic Chemistry Chiral Resolution Cost Efficiency

Regioisomeric Differentiation: Impact on Synthetic Versatility

The target compound, with the ethanamine chain at the 4-position of the 3-chloropyridine ring, offers distinct regiochemical control for further functionalization. A key comparator is 2-(3-chloropyridin-4-yl)ethan-1-amine (CAS 910410-77-4), which differs by one carbon in the linker length . This seemingly minor change alters the vector of the amine group, the conformational flexibility of the side chain, and the electronic properties of the aromatic system. While a direct head-to-head biological comparison is not available, it is a well-established principle in medicinal chemistry that regioisomers can exhibit orders of magnitude difference in potency and selectivity against a given target. The target compound's specific geometry is precisely what enables its use in the P2X7 and PPARG patent disclosures.

Organic Synthesis Medicinal Chemistry Structure-Activity Relationship

Physicochemical Property Profile for Lead Optimization

The compound's predicted physicochemical properties provide a solid starting point for medicinal chemistry optimization. With a topological polar surface area (TPSA) of 38.9 Ų and a calculated LogP (XLogP3) of 0.7, it falls within favorable ranges for oral bioavailability (e.g., Veber rules). Its pKa of 7.24±0.29 indicates it will be partially protonated at physiological pH, which can influence solubility, permeability, and binding interactions. These predicted values offer a more favorable drug-likeness profile compared to many commercially available, less polar chloropyridine building blocks, which often have LogP values exceeding 2.0.

Drug Design ADME-Tox Physicochemical Properties

1-(3-Chloropyridin-4-yl)ethan-1-amine: Optimal Scientific and Industrial Application Scenarios


Medicinal Chemistry: Hit-to-Lead Expansion for P2X7 and PPARG Modulators

This compound is the optimal starting material for generating focused libraries of P2X7 and PPARG modulators, as evidenced by its direct use in relevant patents . Medicinal chemists can leverage this building block to efficiently synthesize analogs of the disclosed pyridazinone and N-biphenylmethylindole series, accelerating SAR exploration for inflammatory and metabolic disease targets. The racemic nature of the compound allows for initial potency screening without the cost of chiral resolution, enabling rapid hit validation.

Process Chemistry: Cost-Efficient Scale-Up of Key Pharmaceutical Intermediates

Process chemists developing scalable routes to P2X7 or PPARG clinical candidates can utilize this compound as a cost-effective and synthetically accessible intermediate. Its commercial availability from multiple vendors, including in bulk quantities, ensures supply chain security. The defined physicochemical properties (pKa, LogP) provide a predictable basis for developing robust isolation and purification protocols, as predicted data suggests manageable solubility and stability under typical reaction conditions .

Academic Research: A Versatile Scaffold for Methodological Development

The compound's combination of a chloropyridine ring and a primary amine makes it an ideal substrate for developing and validating novel synthetic methodologies, such as regioselective C-H functionalization or metal-catalyzed cross-couplings. Its moderate polarity and stability under standard laboratory storage conditions (2-8°C, protect from light) simplify handling for routine academic use. The results from these studies can be directly relevant to the broader heterocyclic chemistry community.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(3-Chloropyridin-4-yl)ethan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.